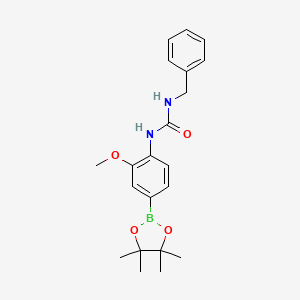
1-苄基-3-(2-甲氧基-4-(4,4,5,5-四甲基-1,3,2-二氧杂环戊硼烷-2-基)苯基)脲
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Benzyl-3-(2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea is an organic compound that features a urea moiety linked to a benzyl group and a phenyl ring substituted with a methoxy group and a dioxaborolane group
科学研究应用
1-Benzyl-3-(2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry:
Materials Science: Can be used in the development of new materials with specific properties, such as polymers and catalysts.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-3-(2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea typically involves the following steps:
Formation of the Boronic Ester: The dioxaborolane group is introduced via a borylation reaction.
Coupling Reaction: The boronic ester is then coupled with a benzyl isocyanate to form the desired urea derivative.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions to improve yield and purity, and ensuring the process is cost-effective and environmentally friendly.
化学反应分析
Types of Reactions
1-Benzyl-3-(2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a phenol derivative.
Substitution: The boronic ester can participate in Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Major Products
Oxidation: Phenol derivatives.
Substitution: Various biaryl compounds depending on the coupling partner used.
作用机制
The mechanism of action of 1-Benzyl-3-(2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea depends on its specific application:
In Organic Synthesis: Acts as a building block that can undergo various transformations to form more complex structures.
In Medicinal Chemistry: May interact with biological targets such as enzymes or receptors, modulating their activity.
相似化合物的比较
生物活性
1-Benzyl-3-(2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C₁₇H₂₃BN₂O₃
- Molecular Weight : 314.2 g/mol
- CAS Number : 1662682-36-1
The biological activity of 1-Benzyl-3-(2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea is primarily attributed to its ability to interact with various biological targets. The urea moiety is known to play a significant role in modulating enzyme activities and receptor interactions. Specifically:
- Inhibition of Enzymes : The compound may inhibit enzymes involved in critical metabolic pathways by mimicking natural substrates or cofactors.
- Modulation of Receptor Activity : It can bind to specific receptors, influencing cellular signaling pathways.
Anticancer Activity
Research has shown that derivatives of urea compounds exhibit anticancer properties. For instance:
- A study identified several urea derivatives as potential inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), which is a target for cancer immunotherapy. Modifications in the urea structure significantly affected their inhibitory potency .
Antimicrobial Properties
Urea derivatives have also been evaluated for their antimicrobial activity:
- Compounds similar in structure have demonstrated efficacy against various bacterial strains and fungi. The presence of the dioxaborolane group may enhance this activity through increased lipophilicity and membrane permeability .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the phenyl and urea groups can significantly impact biological activity. Key findings include:
- Substituents on the Phenyl Ring : Electron-withdrawing groups enhance potency by stabilizing the transition state during enzyme inhibition.
- Dioxaborolane Influence : The dioxaborolane moiety contributes to improved solubility and bioavailability .
Study on IDO1 Inhibition
A series of phenyl urea derivatives were synthesized and tested for IDO1 inhibition. Among them, certain modifications led to compounds with IC₅₀ values in the low nanomolar range, highlighting the potential of urea derivatives as therapeutic agents against cancer .
Antimicrobial Evaluation
In vitro tests revealed that compounds with similar structural features exhibited significant antibacterial activity against resistant strains of Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentrations (MICs) ranged from 10 to 50 µg/mL .
Data Table: Biological Activities of Related Compounds
属性
IUPAC Name |
1-benzyl-3-[2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27BN2O4/c1-20(2)21(3,4)28-22(27-20)16-11-12-17(18(13-16)26-5)24-19(25)23-14-15-9-7-6-8-10-15/h6-13H,14H2,1-5H3,(H2,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFZSJYZWRLAZAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)NC(=O)NCC3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27BN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














